![molecular formula C14H12N2O3S B2598283 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methylisothiazol-5-yl)acrylamide CAS No. 1219915-35-1](/img/structure/B2598283.png)

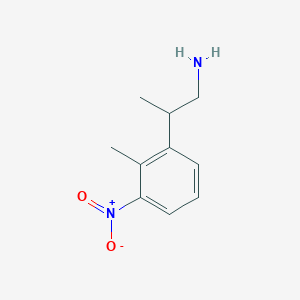

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methylisothiazol-5-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

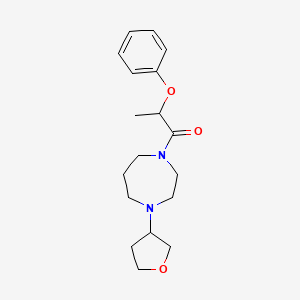

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methylisothiazol-5-yl)acrylamide, also known as BMD-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMD-1 is a small molecule inhibitor of the protein kinase CK2, which plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.

Applications De Recherche Scientifique

Reaction with Nucleophilic Reagents

One study explored the reactivity of (E)-3-(benzo[d][1,3]dioxol-5-yl)-2-cyanoacryloyl chloride, a related compound, with nucleophilic reagents containing nitrogen and sulfur. This research resulted in the synthesis of new acryloyl amides, imides, thioesters, and heterocyclic systems. Some of these products exhibited moderate activities against antibacterial and antifungal agents, suggesting potential utility in developing new antimicrobial materials (Shiba et al., 2010).

Chemical Reactivity and Biocidal Applications

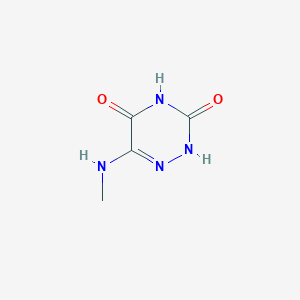

The chemical reactivity of isothiazolone biocides, which share a functional group with (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methylisothiazol-5-yl)acrylamide, has been studied, particularly their interactions with cysteine. These compounds engage in oxidative interactions with thiols to form disulfides and undergo further reactions to produce reduced, ring-opened forms known as mercaptoacrylamides. The studies suggest that these processes could have implications for the design of biocidal agents, given their reactivity patterns and the formation of biocide dimers (Collier et al., 1990).

Potential in Polymer Science

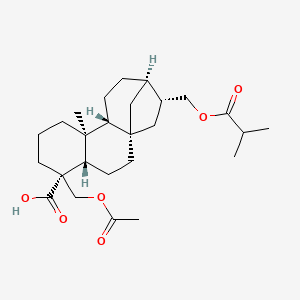

Research on the controlled radical polymerization of acrylamides containing phenylalanine moiety via RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization presents another area of application. Although not directly about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methylisothiazol-5-yl)acrylamide, this study indicates the versatility of acrylamides in synthesizing polymers with specific properties, such as controlled molecular weight and enhanced isotacticity. Such polymerization techniques could potentially be applicable to the subject compound, highlighting its relevance in the synthesis of novel polymeric materials (Mori et al., 2005).

Propriétés

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(3-methyl-1,2-thiazol-5-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-9-6-14(20-16-9)15-13(17)5-3-10-2-4-11-12(7-10)19-8-18-11/h2-7H,8H2,1H3,(H,15,17)/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOARDVZBITXGRT-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NSC(=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methylisothiazol-5-yl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-ethyl-8-methyl-6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2598201.png)

![2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2598206.png)

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2598207.png)

![3-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2598209.png)

![3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2598214.png)

![(E)-N-[3-(ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2598216.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2598218.png)